molecular formula C13H15BrO2 B8388245 1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone

1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone

Cat. No.: B8388245
M. Wt: 283.16 g/mol
InChI Key: FQEGZUOVTBABLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone is an organic compound characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

The synthesis of 1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methylphenol and cyclopropylmethanol.

    Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO).

    Synthetic Route:

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the cyclopropylmethoxy group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, disrupting cellular processes, or interacting with specific receptors.

Comparison with Similar Compounds

1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone can be compared with similar compounds, such as:

    1-(5-Bromo-2-hydroxy-4-methoxy-phenyl)ethanone: This compound shares a similar structure but has a hydroxy group instead of a cyclopropylmethoxy group.

    1-(5-Bromo-4-methoxy-2-methyl-phenyl)ethanone: This compound lacks the cyclopropyl group, which may affect its reactivity and applications.

    1-(5-Bromo-2-methyl-4-nitro-phenyl)ethanone:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

1-[5-bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone

InChI

InChI=1S/C13H15BrO2/c1-8-5-13(16-7-10-3-4-10)12(14)6-11(8)9(2)15/h5-6,10H,3-4,7H2,1-2H3

InChI Key

FQEGZUOVTBABLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)Br)OCC2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 1-(4-cyclopropylmethoxy-2-methyl-phenyl)-ethanone from example A24 (6.4 g, 31.3 mmol) and N-bromosuccinimide (6.20 g, 34.5 mmol) in dry dimethylformamide (50 mL) is heated for 3 h at 50° C. After cooling to ambient temperature, water (200 mL) is added and the mixture is extracted with ethyl acetate (3×60 mL). The combined organic extracts are dried over sodium sulfate. The solvent is removed under reduced pressure. The crude is purified by column chromatography on silica gel using dichloromethane as eluent to give the title compound as a off-white solid. Yield: 4.80 g.
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0 (± 1) mol
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6.2 g
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50 mL
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200 mL
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